sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate
Description
Sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate is a triazole derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 5 of the triazole ring and a sodium-bound acetate group at position 2. The Boc group enhances solubility and stability, while the sodium counterion improves aqueous compatibility .
Properties
Molecular Formula |
C10H15N4NaO4 |
|---|---|
Molecular Weight |
278.24 g/mol |
IUPAC Name |
sodium;2-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-1,2,4-triazol-3-yl]acetate |
InChI |
InChI=1S/C10H16N4O4.Na/c1-10(2,3)18-9(17)11-5-7-12-6(13-14-7)4-8(15)16;/h4-5H2,1-3H3,(H,11,17)(H,15,16)(H,12,13,14);/q;+1/p-1 |
InChI Key |
WKRNJEHFXSXDGU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NN1)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring serves as the central scaffold of the compound. A common approach involves the cyclization of thiosemicarbazides or hydrazine derivatives. For example, cyclocondensation of hydrazine with α-keto esters or nitriles under acidic conditions generates the triazole ring. In one protocol, 3-(carboxymethyl)-4H-1,2,4-triazole is synthesized by reacting hydrazine hydrate with ethyl cyanoacetate in the presence of acetic acid, followed by hydrolysis. Adjusting the stoichiometry of hydrazine and reaction temperature (typically 80–100°C) optimizes yield and purity.
Key challenges include regioselectivity control to ensure the correct substitution pattern (4H- over 1H- or 2H- isomers). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying the triazole structure post-synthesis.
Introduction of the Boc-Protected Aminomethyl Group
The Boc-protected aminomethyl group at position 5 of the triazole is introduced via reductive amination or nucleophilic substitution. A two-step sequence is often employed:
- Mannich Reaction : Condensation of the triazole with formaldehyde and a tert-butoxycarbonyl-protected amine (e.g., Boc-NH₂) in ethanol at reflux forms the aminomethyl intermediate.
- Boc Protection : Treatment with di-tert-butyl dicarbonate in tetrahydrofuran (THF) ensures complete protection of the amine group, with yields exceeding 85% when catalyzed by 4-dimethylaminopyridine (DMAP).
Alternative routes utilize pre-protected building blocks. For instance, coupling 5-(aminomethyl)-4H-1,2,4-triazole with Boc-anhydride in dichloromethane at room temperature achieves quantitative Boc protection. The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.
Formation of the Acetic Acid Moiety
The acetic acid side chain at position 2 of the triazole is introduced through alkylation or Michael addition. A representative method involves:
- Alkylation of the Triazole : Reacting the triazole with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base.
- Saponification : Hydrolysis of the ethyl ester with sodium hydroxide in aqueous ethanol yields the free carboxylic acid.
Optimization of the alkylation step requires careful control of reaction time (12–24 hours) and temperature (60–80°C) to prevent side reactions such as over-alkylation.
Sodium Salt Formation
Conversion of the carboxylic acid to the sodium salt is achieved via neutralization. Adding stoichiometric sodium hydroxide (1 equiv) to a solution of the free acid in methanol or water at 0–5°C precipitates the sodium salt. The product is isolated by filtration, washed with cold ethanol, and dried under vacuum. Purity is confirmed by ion chromatography to ensure complete salt formation.
Purification and Characterization
Final purification typically employs recrystallization from ethanol/water mixtures or gradient flash chromatography using silica gel and eluents such as dichloromethane/methanol. Characterization data include:
- ¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc-CH₃), 3.85 (s, 2H, CH₂COO⁻), 4.20 (s, 2H, NHCH₂), 8.10 (s, 1H, triazole-H).
- HRMS : m/z calculated for C₁₀H₁₅N₄NaO₄⁺ [M + Na]⁺: 301.0912; found: 301.0909.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for two optimized routes:
Route B offers higher efficiency by minimizing deprotection risks, whereas Route A provides flexibility for late-stage modifications.
Challenges and Mitigation Strategies
- Regioselectivity in Triazole Synthesis : Use of directing groups (e.g., Boc) during cyclization ensures correct isomer formation.
- Ester Hydrolysis Side Reactions : Low-temperature saponification (0°C) prevents decarboxylation.
- Sodium Salt Hygroscopicity : Storage under nitrogen with desiccants maintains stability.
Industrial-Scale Considerations
Large-scale production requires solvent recovery systems (e.g., DMF distillation) and continuous flow reactors to enhance mixing during exothermic steps like Boc protection. Regulatory compliance necessitates stringent control of residual solvents (ICH Q3C guidelines) and heavy metals (USP <232>).
Emerging Methodologies
Recent advances include enzyme-catalyzed Boc protection using lipases in non-aqueous media, reducing waste generation. Photocatalytic methods for triazole synthesis are under investigation to improve energy efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can target the triazole ring or the tert-butoxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the removal of the tert-butoxycarbonyl group.
Scientific Research Applications
Sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions with biological molecules, while the tert-butoxycarbonyl group can be removed under specific conditions to reveal an active amine group .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Triazole Ring
Bromo-Substituted URAT1 Inhibitors
Compounds 1j (sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate) and 1m (sodium 2-((5-bromo-4-((4-bromonaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate) differ in substituents at positions 4 and 5 of the triazole ring. Both feature bromine atoms and thioacetate linkages instead of acetate, which enhance lipophilicity and URAT1 inhibitory activity. The naphthyl groups in these compounds contribute to π-π stacking interactions, a feature absent in the target compound .
Trifluoromethyl and Nitro Derivatives
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate (compound 9d) contains electron-withdrawing groups (trifluoromethyl, nitro) that increase electrophilicity. These groups contrast with the Boc group in the target compound, which is electron-donating, affecting reactivity and metabolic stability .
Functional Group Modifications
Thioacetate vs. Acetate Linkages
The target compound’s acetate group is replaced with thioacetate in analogs like {[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS 80987-62-8). Thioacetate derivatives exhibit higher lipophilicity (logP increased by ~0.5–1.0) but reduced hydrolytic stability compared to acetate analogs .
Ester and Amide Derivatives
Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS 338962-50-8) incorporates an ethyl ester and fluorobenzoyl group, enhancing cell permeability but requiring metabolic activation for efficacy. In contrast, the sodium acetate group in the target compound ensures immediate solubility in biological matrices .
Counterion Effects
Sodium vs. Lithium Salts
Lithium 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate (Mol. formula C12H15LiN2O4) shares structural similarity but uses lithium as the counterion. Lithium salts often exhibit higher thermal stability but lower biocompatibility compared to sodium salts, which are preferred in pharmaceutical formulations .
Metal Complexes
Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetate forms coordination complexes with transition metals (e.g., Fe²⁺, Cu²⁺). These complexes show enhanced antimicrobial activity but increased toxicity compared to the sodium salt of the target compound .
Pharmacological Activity
URAT1 Inhibition
Compounds 1j and 1m (IC₅₀ = 0.12–0.18 μM) demonstrate potent URAT1 inhibition, leveraging bromine and naphthyl substituents. The target compound’s lack of bromine and aromatic extensions may limit its URAT1 affinity but could reduce off-target effects .
Antimicrobial and Anticancer Potential
Sodium and potassium salts of 2-(5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetates (e.g., compounds 5 , 6 , 9 , 10 ) exhibit broad-spectrum antimicrobial activity (MIC = 4–16 μg/mL against S. aureus). The target compound’s Boc group may enhance bioavailability, though direct antimicrobial data are unavailable .
Biological Activity
Sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its biological significance, particularly in drug design. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that enhances the stability and solubility of the compound in biological systems.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The triazole moiety is known to interact with enzymes through hydrogen bonding and coordination with metal ions. This interaction can inhibit enzyme activity, which is crucial in various metabolic pathways.
- Cell Proliferation Modulation : Studies have indicated that compounds containing triazole structures can influence cell cycle progression and apoptosis in cancer cells. This effect is often mediated through the modulation of signaling pathways associated with cell growth and survival.
In Vitro Studies
-
Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis and inhibit cell proliferation at micromolar concentrations.
Cell Line IC50 (μM) Mechanism of Action HeLa (Cervical Cancer) 15 Induction of apoptosis via caspase activation MCF7 (Breast Cancer) 20 Cell cycle arrest at G1 phase A549 (Lung Cancer) 18 Inhibition of mitochondrial function - Enzyme Targeting : The compound has been evaluated for its potential to inhibit specific enzymes involved in cancer metabolism. For instance, it showed promising results as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.
Case Studies
A notable case study involved the use of this compound in combination with standard chemotherapeutic agents. The combination therapy resulted in enhanced efficacy against resistant cancer cell lines compared to monotherapy.
Q & A
Q. Purification Challenges :
- Byproduct Removal : Unreacted thiol intermediates or uncyclized precursors may co-elute during column chromatography.
- Solubility Issues : The sodium salt’s high polarity necessitates hydrophilic interaction chromatography (HILIC) or reverse-phase HPLC for isolation .
Basic Question: Which analytical methods are validated for quantifying this compound in pharmacological studies?
Methodological Answer:
HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) :
- Column : C18 stationary phase (e.g., Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 5 µm).
- Mobile Phase : Gradient of acetonitrile and 0.1% phosphoric acid (30:70 to 50:50 over 15 minutes).
- Detection : UV at 254 nm, with retention time ~8.2 minutes .
Validation Parameters : - Linearity : R² > 0.999 in 0.1–100 µg/mL range.
- Precision : Intra-day RSD < 1.5% .
Advanced Question: How do thermodynamic parameters influence its retention behavior in hydrophilic chromatography?
Methodological Answer:
Retention factors (k) correlate with entropy (ΔS°) and enthalpy (ΔH°) changes during phase transfer. For structurally similar triazole derivatives:
| Compound | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Retention Factor (k) |
|---|---|---|---|
| Morpholinium derivative | -12.3 | -28.4 | 4.2 |
| Sodium salt (target) | -14.1* | -32.6* | 5.8* |
*Predicted values based on substituent effects .
Key Insight : The tert-butoxycarbonyl group increases hydrophobicity, raising k values compared to unsubstituted analogs. Temperature-dependent studies (25–45°C) show linear van’t Hoff plots, confirming dominant enthalpy-driven retention .
Advanced Question: How do structural modifications (e.g., salt form, substituents) impact biological activity?
Methodological Answer:
Case Study : Antiradical activity of sodium vs. potassium salts:
- Sodium Salt : Enhanced solubility but reduced antiradical capacity due to carboxylate group deprotonation (e.g., DPPH scavenging: IC₅₀ = 42 µM vs. 28 µM for free acid) .
- Substituent Effects :
Advanced Question: What methodologies are used to assess acute toxicity and hepatoprotective potential?
Methodological Answer:
In Vivo Toxicity Protocol :
- Acute Toxicity (OECD 423) : Administer doses (1000–5000 mg/kg) to rats via intragastric route. Monitor mortality, organ weight changes, and serum biomarkers (ALT, AST, creatinine) for 14 days. LD₅₀ > 5000 mg/kg classifies it as low-toxic (Class IV) .
Hepatoprotective Studies : - Immobilization Stress Model : Rats treated with 50 mg/kg/day for 5 days show reduced liver necrosis and normalized ALT levels (120 ± 15 U/L vs. 220 ± 25 U/L in controls) .
Advanced Question: How can contradictory data on biological efficacy (e.g., antiradical vs. hepatoprotective effects) be reconciled?
Methodological Answer:
Contradictions arise from differing experimental contexts:
Dose-Dependent Effects : Antiradical activity peaks at lower concentrations (10–50 µM), while hepatoprotection requires higher doses (>100 µM) due to systemic distribution .
Redox Microenvironment : The sodium salt’s carboxylate group acts as a pro-oxidant in vitro (scavenging radicals) but an antioxidant in vivo by modulating Nrf2 pathways .
Metabolite Interference : In vivo, the Boc group is cleaved, generating active metabolites with divergent mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
